molecular formula C23H31ClN2 B1663246 Levemopamil hydrochloride CAS No. 101238-54-4

Levemopamil hydrochloride

Cat. No.: B1663246
CAS No.: 101238-54-4
M. Wt: 371 g/mol
InChI Key: OBAQQQOVZUCKMH-BQAIUKQQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium channel blocker and serotonin S2 antagonist;  More active enantiomer of emopamil;  High Quality Biochemicals for Research Uses

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for determining the purity and stability of Levemopamil hydrochloride in preclinical formulations?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection, following protocols similar to USP standards for related calcium channel blockers (e.g., Verapamil hydrochloride). System suitability testing should include resolution ≥2.0 between Levemopamil and known impurities. Prepare standard and test solutions in mobile phase (e.g., acetonitrile-phosphate buffer, pH 3.0) and calculate purity using peak area ratios . For stability studies, conduct accelerated degradation under heat, light, and acidic/basic conditions to identify degradation products.

Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy in in vitro models?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to cover subthreshold to maximal effects. Include positive controls (e.g., Verapamil for calcium channel blockade) and vehicle controls. Normalize data to baseline activity and fit dose-response curves using nonlinear regression (four-parameter logistic model). Triplicate replicates and statistical power analysis (α=0.05, power=0.8) are critical to minimize Type I/II errors .

Q. What are the key considerations for synthesizing this compound with ≥98% purity for reproducible pharmacological assays?

  • Methodological Answer : Optimize reaction conditions (solvent, temperature, catalyst) using design-of-experiment (DoE) approaches. Confirm chemical identity via NMR (¹H/¹³C) and mass spectrometry. Purify via recrystallization or preparative HPLC, and validate purity using HPLC-UV (area normalization method). Batch-to-batch consistency should be verified through melting point, elemental analysis, and chiral purity testing (if applicable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across radioligand displacement assays?

  • Methodological Answer : Standardize assay conditions: membrane preparation (homogenization speed, protein concentration), buffer ionic strength, and incubation time/temperature. Use a reference ligand (e.g., [³H]-Verapamil) to validate receptor saturation. Apply Schild analysis to assess competitive vs. noncompetitive inhibition. Discrepancies may arise from differences in tissue sources (e.g., cardiac vs. neuronal membranes) or assay temperatures (4°C vs. 37°C) .

Q. What computational strategies improve the predictive accuracy of this compound’s pharmacokinetic (PK) parameters in translational models?

  • Methodological Answer : Integrate physiologically based pharmacokinetic (PBPK) modeling with in vitro ADME

  • Absorption : Use Caco-2 permeability and solubility data.
  • Distribution : Estimate volume of distribution via plasma protein binding (ultrafiltration) and tissue-plasma partition coefficients.
  • Metabolism : Identify CYP450 isoforms involved using human liver microsomes + isoform-specific inhibitors.
    Validate models against in vivo rodent PK data, adjusting for interspecies scaling factors (e.g., allometric exponents) .

Q. What experimental frameworks are optimal for elucidating this compound’s off-target effects in complex biological systems?

  • Methodological Answer : Employ high-content screening (HCS) with panels of GPCRs, ion channels, and kinases. Use CRISPR-engineered cell lines to isolate target-specific effects. For in vivo off-target profiling, combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) in target tissues. Prioritize hits with ≥5-fold expression changes and validate via siRNA knockdown or pharmacological inhibition .

Q. Data Analysis & Reporting

Q. How should researchers statistically analyze contradictory results in this compound’s neuroprotective efficacy across animal models?

  • Methodological Answer : Apply meta-analysis using random-effects models to account for inter-study heterogeneity (e.g., species, injury models). Calculate effect sizes (Cohen’s d) and assess publication bias via funnel plots. Stratify analysis by covariates: dosing regimen (acute vs. chronic), outcome measures (histopathology vs. behavioral tests), and risk-of-bias scores (SYRCLE’s tool for animal studies) .

Q. What chromatographic techniques differentiate this compound’s enantiomers in pharmacokinetic studies?

  • Methodological Answer : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with normal-phase HPLC. Mobile phase: hexane-ethanol-diethylamine (90:10:0.1, v/v/v). Validate enantiomeric resolution (Rs ≥1.5) and quantify using calibration curves for each enantiomer. Monitor plasma samples for enantiomer-specific clearance rates .

Q. Ethical & Regulatory Considerations

Q. What preclinical safety protocols are critical before testing this compound in exploratory IND studies?

  • Methodological Answer : Conduct OECD 423 acute toxicity testing in rodents (fixed-dose procedure) and repeat-dose 28-day toxicity studies (histopathology, clinical chemistry). Include cardiovascular safety pharmacology (hERG assay, telemetry in conscious dogs). Adhere to FDA/EMA guidelines for impurity thresholds (≤0.15% for unknown impurities) and ensure compliance with ICH S7A/S7B .

Properties

CAS No.

101238-54-4

Molecular Formula

C23H31ClN2

Molecular Weight

371 g/mol

IUPAC Name

(2S)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile;hydrochloride

InChI

InChI=1S/C23H30N2.ClH/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21;/h4-9,11-14,20H,10,15-18H2,1-3H3;1H/t23-;/m0./s1

InChI Key

OBAQQQOVZUCKMH-BQAIUKQQSA-N

SMILES

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl

Isomeric SMILES

CC(C)[C@](CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl

Key on ui other cas no.

101238-54-4

Synonyms

(-)-(S)-2-Isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile hydrochloride;  (-)-emopamil hydrochloride;  (S)-emopamil hydrochloride;  (-)-(S)-emopamil hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Levemopamil hydrochloride
Levemopamil hydrochloride
Levemopamil hydrochloride
Levemopamil hydrochloride
Levemopamil hydrochloride
Levemopamil hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.